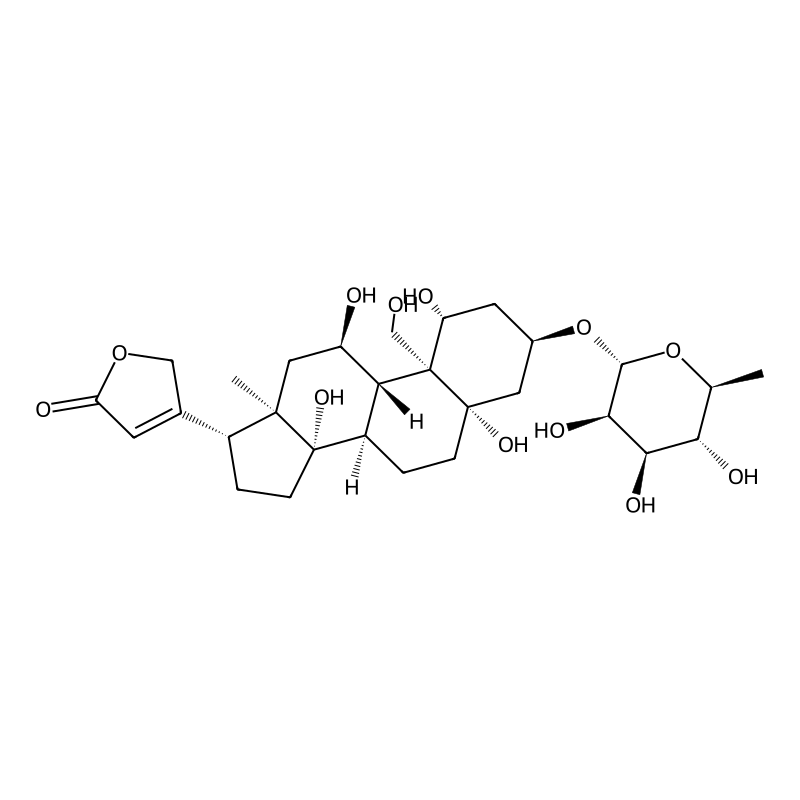

ouabain

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in alcohol

Synonyms

Canonical SMILES

Isomeric SMILES

Ouabain (CAS 630-60-4), frequently utilized in its octahydrate form, is a highly polar cardiac glycoside and a highly specific inhibitor of the Na+/K+-ATPase pump. Structurally distinguished from other cardenolides by its heavily hydroxylated steroid nucleus and rhamnose sugar moiety, ouabain exhibits extreme hydrophilicity. In procurement and assay design, this compound is primarily selected as the benchmark reference material for Na+/K+-ATPase inhibition when aqueous solubility, rapid onset/offset kinetics, and avoidance of organic co-solvents are critical to experimental reproducibility [1]. Its distinct physicochemical profile makes it the standard for in vitro cellular assays, electrophysiology, and rodent-model isoform mapping where lipophilic alternatives would introduce unacceptable variables.

Substituting ouabain with more common clinical cardiac glycosides like digoxin or digitoxin routinely fails in precision laboratory environments due to stark differences in lipophilicity and receptor kinetics. Digoxin and digitoxin are highly lipophilic and require organic solvents (such as DMSO or ethanol) for stock solution preparation, which can induce baseline cytotoxicity, alter membrane fluidity, or confound ion channel recordings [1]. Furthermore, the slow dissociation rates of lipophilic cardenolides make them quasi-irreversible on standard experimental timescales, preventing the reversible block required in repeated-measure electrophysiological protocols [2]. Selecting ouabain bypasses these formulation and kinetic bottlenecks.

Aqueous Solubility and Solvent-Free Assay Compatibility

A primary driver for procuring ouabain over digoxin is its capacity to dissolve directly in aqueous media without organic co-solvents. Ouabain achieves an aqueous solubility of approximately 10 mg/mL at room temperature, whereas digoxin is practically insoluble in water, capping at roughly 0.064 mg/mL [1]. This >150-fold difference allows researchers to achieve saturating concentrations of the inhibitor in cell culture media without introducing DMSO or ethanol, which are known to independently alter resting membrane potentials and cell viability.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | ~10 mg/mL |

| Comparator Or Baseline | Digoxin (~0.064 mg/mL) |

| Quantified Difference | ~156-fold higher aqueous solubility |

| Conditions | Deionized water, 25°C |

Eliminates the need for organic solvents in stock solutions, preventing solvent-induced artifacts in sensitive cellular and electrophysiological assays.

Lipophilicity and Membrane Partitioning (LogP)

The structural hydroxylation of ouabain yields a highly negative partition coefficient (LogP = -1.7), making it strictly hydrophilic. In contrast, digoxin (LogP = 1.26) and digitoxin (LogP = 2.8) readily partition into lipid bilayers [1]. This fundamental physicochemical difference means ouabain remains localized in the extracellular/aqueous compartment, acting selectively on the extracellular domains of the Na+/K+-ATPase without accumulating in intracellular lipid stores or crossing the blood-brain barrier as aggressively as its lipophilic counterparts [2].

| Evidence Dimension | Lipophilicity (LogP) |

| Target Compound Data | LogP = -1.7 |

| Comparator Or Baseline | Digoxin (LogP = 1.26) |

| Quantified Difference | 2.96 log unit shift toward hydrophilicity |

| Conditions | Octanol-water partition coefficient |

Ensures the compound acts strictly at the cell surface without confounding intracellular lipid accumulation or off-target membrane disruption.

Receptor Dissociation Kinetics for Reversible Electrophysiology

In patch-clamp and isolated tissue preparations, the reversibility of an inhibitor dictates experimental throughput. Ouabain exhibits a relatively rapid dissociation rate from the Na+/K+-ATPase, allowing for functional recovery (washout) of the pump current within minutes. Digoxin, due to higher lipophilicity and different binding thermodynamics, exhibits a much slower dissociation half-life, often exceeding 60 minutes in isolated preparations[1]. This makes digoxin quasi-irreversible on standard assay timescales, whereas ouabain permits multiple exposure-washout cycles on the same cell.

| Evidence Dimension | Receptor Dissociation Half-Life / Washout Time |

| Target Compound Data | Rapid (functional recovery in minutes) |

| Comparator Or Baseline | Digoxin (Prolonged, >60 minutes) |

| Quantified Difference | Enables reversible block vs. quasi-irreversible block |

| Conditions | In vitro myocardial tissue / patch-clamp washout |

Allows researchers to perform repeated-measure experimental designs on a single cell or tissue preparation, significantly reducing biological variability and material costs.

Solvent-Free In Vitro Cytotoxicity and Ion Channel Assays

Because ouabain exhibits >150-fold higher aqueous solubility than digoxin, it is the mandatory choice for in vitro assays where the introduction of DMSO or ethanol would compromise cell viability or alter baseline ion channel activity [1]. Procurement of ouabain allows for the preparation of high-concentration aqueous stock solutions directly in physiological buffers.

Reversible Patch-Clamp Electrophysiology

Driven by its rapid dissociation kinetics and hydrophilic nature, ouabain is the preferred Na+/K+-ATPase inhibitor for electrophysiological studies requiring a washout phase. Unlike digoxin, which binds quasi-irreversibly, ouabain allows researchers to establish a baseline, apply the block, and wash out the compound to prove reversibility on the same patched cell [2].

Isoform-Specific Pharmacological Knockout in Rodent Models

In murine models, the α1 isoform of the Na+/K+-ATPase is highly resistant to ouabain (requiring millimolar concentrations), while the α2 and α3 isoforms remain highly sensitive (nanomolar concentrations). Ouabain's specific partitioning and kinetic profile make it the standard reagent procured to selectively isolate α2/α3 pump currents without affecting the housekeeping α1 pumps[2].

Purity

Physical Description

Color/Form

Plates (+9 water molecules)

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-2.0 (LogP)

log Kow = -2.00

-1.2

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Melting Point

200 °C

Storage

UNII

GHS Hazard Statements

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Drug Indication

Therapeutic Uses

/EXPL THER/ Up-regulation of placental soluble fms-like tyrosine kinase 1 (sFlt1) contributes to the pathogenesis of preeclampsia. To evaluate novel upstream pathways that regulate placental sFlt1 production, we screened a library of natural compounds (n=502) in human placental cell lines. Here, we report 3 compounds in the cardiac glycoside family, ouabain, gitoxigenin, and digitoxin, that inhibit placental sFlt1 production at nanomolar concentrations in vitro. We further characterized ouabain and demonstrated that it inhibits sFlt1 mRNA and protein expression in human placental cytotrophoblasts and explant cultures in a dose- and time-dependent manner. Ouabain down-regulated sFlt1 production by inhibiting hypoxia-inducible factor 1 (HIF-1alpha) protein expression in the placenta. Furthermore, we found that phosphorylation of heat-shock protein 27 (HSP27) was necessary for ouabain to inhibit HIF-1alpha translation. In a rat model of pregnancy-induced hypertension, ouabain reduced mean arterial pressure and enhanced placental HSP27 phosphorylation without any adverse effects on pups ...

/EXPL THER/ Cytotoxicity and proliferative effects of ouabain on H460 lung cancer cells were evaluated by the MTT assay. The levels of integrin proteins in response to ouabain were determined by western blotting. Anchorage-independent growth and migration behaviors were performed by the wound healing assay and colony formation assay, respectively. Herein, the results suggested that exposure of the lung cancer cells to physiological concentrations of ouabain significantly altered the level of integrins. Ouabain suppressed integrin alpha-4, alpha-5, alpha-v, beta-3 and beta-4, whereas it had no significant effect on integrin beta-1 and beta-4. According to the switch patterns of integrins, ouabain treatment resulted in a dramatic reduction of cell colony size and inhibition of cancer cell migration. However, ouabain-induced integrin switch had only a slight effect on chemotherapeutic drug susceptibility. Ouabain may have a role in suppressing cancer metastasis via integrin regulation.

A recent study confirmed the long-known clinical experience that ouabain has an inhibitory effect on cardiotoxicity induced by digitalis glycosides. Ouabain at a low dosage delayed the start of arrythmia induced by digoxin on guinea pig papillary muscle. In addition, ouabain at a low dosage but not at a high dosage delayed the development of digoxin-induced arrhythmia in anesthetized guinea pigs. Thus, the long-known characteristic dose dependency of ouabain effects has been confirmed.

For more Therapeutic Uses (Complete) data for Ouabain (11 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01A - Cardiac glycosides

C01AC - Strophanthus glycosides

C01AC01 - G-strophanthin

Mechanism of Action

The migratory capability of cancer cells is one of the most important hallmarks reflecting metastatic potential. Ouabain, an endogenous cardiac glycoside produced by the adrenal gland, has been previously reported to have anti-tumor activities; however, its role in the regulation of cancer cell migration remains unknown. The present study has revealed that treatment with ouabain at physiological concentrations is able to inhibit the migratory activities of human lung cancer H292 cells. The negative effects of ouabain were found to be mediated through the suppression of migration regulatory proteins, such as focal adhesion kinase (FAK), ATP-dependent tyrosine kinase (Akt), and cell division cycle 42 (Cdc42). We found that the observed actions of ouabain were mediated via a reactive oxygen species (ROS)-dependent mechanism because the addition of ROS scavengers (N-acetylcysteine and glutathione) could reverse the effect of ouabain on cell migration. Furthermore, ouabain was shown to inhibit the spheroidal tumor growth and decrease the cancer cell adhesion to endothelial cells. However, the compound had no significant effect on anoikis of the cells. ...

The steroid Na(+)/K(+) ATPase (NKA) blocker ouabain has been shown to exhibit pro-apoptotic effects in various cell systems; however, the mechanism involved in those effects is unclear. Here, we have demonstrated that incubation of HeLa cells during 24 hr with nanomolar concentrations of ouabain or digoxin causes apoptotic death of 30-50% of the cells. Ouabain caused the activation of caspases-3/7 and -9; however, caspase-8 was unaffected. The fact that compound Z-LEHD-FMK reduced both apoptosis and caspase-9 activation elicited by ouabain, suggest a mitochondrially-mediated pathway. This was strengthened by the fact that ouabain caused ATP depletion and the release of mitochondrial cytochrome c into the cytosol. Furthermore, upon ouabain treatment mitochondrial disruption and redistribution into the cytosol were observed. A mitochondrial site of action for ouabain was further corroborated by tight co-localization of fluorescent ouabain with mitochondria. Finally, in ouabain-treated cells the histamine-elicited elevation of cytosolic Ca(2+) concentration ([Ca(2+)]c) suggests an additional effect on the endoplasmic reticulum (ER) leading to Ca(2+) store depletion. We conclude that fluorescent ouabain is taken up and tightly co-localizes with mitochondria of HeLa cells. This indicates that apoptosis may be triggered by a direct action of ouabain on mitochondria.

Ouabain, a potent inhibitor of the Na(+), K(+)-ATPase, was identified as an endogenous substance. Recently, ouabain was shown to affect various immunological processes. We have previously demonstrated the ability of ouabain to modulate inflammation, but little is known about the mechanisms involved. Thus, the aim of the present work is to evaluate the immune modulatory role of ouabain on zymosan-induced peritonitis in mice. Our results show that ouabain decreased plasma exudation (33%). After induction of inflammation, OUA treatment led to a 46% reduction in the total number of cells, as a reflex of a decrease of polymorphonuclear leukocytes, which does not appear to be due to cell death. Furthermore, OUA decreased TNF-alpha (57%) and IL-1beta (58%) levels, without interfering with IL-6 and IL-10. Also, in vitro experiments show that ouabain did not affect endocytic capacity. Moreover, electrophoretic mobility shift assay (EMSA) shows that zymosan treatment increased (85%) NF-kappaB binding activity and that ouabain reduced (30%) NF-kappaB binding activity induced by zymosan. Therefore, our data suggest that ouabain modulated acute inflammatory response, reducing the number of cells and cytokines levels in the peritoneal cavity, as well as NFkappaB activation, suggesting a new mode of action of this substance.

For more Mechanism of Action (Complete) data for Ouabain (9 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Hydrolases (EC3)

ATPase [EC:3.6.3.-]

ATP1A [HSA:476 477 478 480] [KO:K01539]

Pictograms

Acute Toxic;Health Hazard

Other CAS

Absorption Distribution and Excretion

It is poorly absorbed from alimentary tract, where much of oral dose appears to be destroyed.

Four, 7 and 10% of (3)H-ouabain had been absorbed 1, 5 and 15 hr respectively after oral administration to guinea pigs. Percentage absorbed was constant at each of 3 dose levels. ... Similar results obtained in man. ... /It/ was absorbed from GI tract of rats by passive diffusion. Absorption of im dose probably depended more on tissue-blood flow than on rates of diffusion ... 67% of iv dose was excreted in 30-min bile of rats. ... /It/ was actively transported from liver to bile, and carbon tetrachloride pretreatment of rats reduced biliary excretion by depressing this transport.

Plasma clearance of ouabain following iv admin was much faster in rat than in rabbit or dog. Levels of radioactivity in plasma, bile, and liver ... determined 20 min after iv administration ... showed that rat exhibited overall bile to plasma concentration ratio of 1500, whereas same ratio was much less for rabbit (2.9) and dog (9.3). Liver/plasma and bile/liver concentration ratios ... were ... much greater in rat (20 and 71) than in rabbit (2.5 and 1.3) or dog (3.3 and 2.7). This species variation is thought to be important factor in resistance of rat to toxic effects of ouabain relative to rabbit and dog.

For more Absorption, Distribution and Excretion (Complete) data for Ouabain (7 total), please visit the HSDB record page.

Metabolism Metabolites

Associated Chemicals

Wikipedia

Biological Half Life

Methods of Manufacturing

Derivation: From certain plants of the family Apocynaceae: Strophanthus spp. and the Acokanthera group of trees.

General Manufacturing Information

Hydrolysis yields one mol ouabagenin and one mol rhamnose.

Analytic Laboratory Methods

Interactions

Brain-derived neurotrophic factor (BDNF) is a well-known and well-studied neurotrophin. Most biological effects of BDNF are mediated by the activation of TrkB receptors. This neurotrophin regulates several neuronal functions as cell proliferation, viability, and differentiation. Ouabain is a steroid that binds to the Na(+)/K(+) ATPase, inducing the activation of several intracellular signaling pathways. Previous data from our group described that ouabain treatment increases retinal ganglion cells survival (RGC). The aim of the present study was to evaluate, if this cardiac glycoside can have a synergistic effect with BDNF, the classical trophic factor for retinal ganglion cells, as well as investigate the intracellular signaling pathways involved. Our work demonstrated that the activation of Src, PLC, and PKCdelta participates in the signaling cascade mediated by 50 ng/mL BDNF, since their selective inhibitors completely blocked the trophic effect of BDNF. We also demonstrated a synergistic effect on RGC survival when we concomitantly used ouabain (0.75 nM) and BDNF (10 ng/mL). Moreover, the signaling pathways involved in this synergistic effect include Src, PLC, PKCdelta, and JNK. Our results suggest that the synergism between ouabain and BDNF occurs through the activation of the Src pathway, JNK, PLC, and PKCdelta.

The present study aimed to investigate the effects of mood stabilizers, specifically lithium (Li) and valproate (VPA), on mitochondrial superoxide, lipid peroxidation, and proteins involved in cell death signaling pathways in the brains of rats subjected to the ouabain-induced animal model of mania. Wistar rats received Li, VPA, or saline twice a day for 13 days. On the 7th day of treatment, the animals received a single intracerebroventricular injection of ouabain or aCSF. After the ICV injection, the treatment with mood stabilizers continued for 6 additional days. The locomotor activity of rats was measured using the open-field test. In addition, we analyzed oxidative stress parameters, specifically levels of phosphorylated p53 (pp53), BAX and Bcl-2 in the brain of rats by immunoblot. Li and VPA reversed ouabain-related hyperactivity. Ouabain decreased Bcl-2 levels and increased the oxidative stress parameters BAX and pp53 in the brains of rats. Li and VPA improved these ouabain-induced cellular dysfunctions; however, the effects of the mood stabilizers were dependent on the protein and brain region analyzed. These findings suggest that the Na(+)/K(+)-ATPase can be an important link between oxidative damage and the consequent reduction of neuronal and glial density, which are both observed in BD, and that Li and VPA exert protective effects against ouabain-induced activation of the apoptosis pathway.

Docosahexaenoic acid (DHA) might prevent heart failure or optimize drug treatments by improving cardiac contraction. We investigated whether DHA-enriched avian glycerophospholipids (GPL-DHA) exert cardioprotection in ouabain-treated rats after 4 weeks of dietary supplementation with 10, 35 or 60 mg DHA per kg body weight versus none (DHA10, DHA35, DHA60 and control groups, respectively). The contractile responsiveness to different doses of ouabain (10(-7) to 10(-4) M), ouabain intoxication (at 3 X 10(-4) M), and relative variations in cardiac energy metabolism were determined using (31)P NMR in isolated perfused rat hearts. The fatty acid composition of cardiac membranes was analyzed by gas chromatography. DHA accretion in the heart was dose-dependent (+8%, +30% and +45% for DHA10, DHA35 and DHA60, respectively). The cardiac phosphocreatine content significantly increased at the baseline in DHA35 (+45%) and DHA60 groups (+85%), and at the different doses of ouabain in the DHA60 group (+73% to 98%). The maximum positive inotropy achieved at 10(-4) M ouabain was significantly increased in all DHA groups versus control (+150%, +122.5% and +135% for DHA10, DHA35 and DHA60, respectively), and ouabain intoxication was delayed. The increase in myocardial phosphocreatine content and the improved efficacy of ouabain on myocardial contraction without toxicity suggest the potential of GPL-DHA as a dietary supplement or ingredient for functional food, and possibly as a co-treatment with digitalis drugs in humans.

For more Interactions (Complete) data for Ouabain (16 total), please visit the HSDB record page.

Dates

Croyle et al (1997) Extensive random mutagenesis analysis of the Na/K+ ATPase alpha subunit identifies known and previously unidentified amino acid residues that alter ouabain sensitivity-implications for ouabain binding. Eur.J.Biochem. 248 488 PMID: 9346307

Hosoi et al (1997) Isoform-specific up-regulation by ouabain of Na+, K+-ATPase in cultured rat astrocytes. J.Neurochem. 69 2189 PMID: 9349566

Marjorie et al (1997) Ouabain improves cardiac function in vivo in rats with heart failure after chronic but not acute treatment. Naunyn Schmiedebergs Arch.Pharmacol. 356 203 PMID: 9272726

Kobayashi M, et al. The cardiac glycoside ouabain activates NLRP3 inflammasomes and promotes cardiac inflammation and dysfunction. PLoS One. 2017 May 11;12(5):e0176676.

Venugopal J, et al. Ouabain promotes partial epithelial to mesenchymal transition (EMT) changes in human autosomal dominant polycystic kidney disease (ADPKD) cells. Exp Cell Res. 2017 Jun 15;355(2):142-152.

Lima DB, et al. Ouabain-induced alterations in ABCB1 of mesenteric lymph nodes and thymocytes of rats and mice. Oncol Lett. 2016 Dec;12(6):5275-5280.

Meng L, et al. Ouabain induces apoptosis and autophagy in Burkitt's lymphoma Raji cells. Biomed Pharmacother. 2016 Dec;84:1841-1848.

"ouabain" in the World English Dictionary

Pubchem.ncbi.nlm.nih.gov,. 'Ouabain | C29H44O12 - Pubchem'. N.p., 2015. Web. 8 Apr. 2015.

Dobler, Susanne; Dalla, Safaa; Wagschal, Vera; Agrawal, Anurag A. (2012-08-07). "Community-wide convergent evolution in insect adaptation to toxic cardenolides by substitutions in the Na,K-ATPase". Proceedings of the National Academy of Sciences. 109 (32): 13040–13045. doi:10.1073/pnas.1202111109. ISSN 0027-8424. PMC 3420205. PMID 22826239.

"40 C.F.R.: Appendix A to Part 355—The List of Extremely Hazardous Substances and Their Threshold Planning Quantities" (PDF) (July 1, 2008 ed.). Government Printing Office. Archived from the original (PDF) on February 25, 2012. Retrieved October 29, 2011.

Neuwinger, Hans Dieter. African Ethanobotany: Poisons And Drugs. Weinheim: Chapman & Hall, 1996. Print.

Yu SP, Choi DW (1997). "Na(+)-Ca2+ exchange currents in cortical neurons: concomitant forward and reverse operation and effect of glutamate". The European Journal of Neuroscience. 9 (6): 1273–81. doi:10.1111/j.1460-9568.1997.tb01482.x. PMID 9215711. S2CID 23146698.

Guidechem.com,. 'Ouabain (Cas 630-60-4) Msds'. N.p., 2015. Web. 8 Apr. 2015.

Hamlyn, JM; Blaustein, MP; Bova, S; DuCharme, DW; Harris, DW; Mandel, F; Mathews, WR; Ludens, JH (1991). "Identification and characterization of a ouabain-like compound from human plasma". Proc Natl Acad Sci U S A. 88 (14): 6259–63. Bibcode:1991PNAS...88.6259H. doi:10.1073/pnas.88.14.6259. PMC 52062. PMID 1648735. Erratum in: Proc Natl Acad Sci U S A 1991 Nov 1; 88(21):9907

Manunta, Paolo; et al. (2009). "Endogenous Ouabain In Cardiovascular Function And Disease". Journal of Hypertension. 27 (1): 9–18. doi:10.1097/hjh.0b013e32831cf2c6. PMID 19050443. S2CID 41618824.

Hamlyn JM, Laredo J, Shah JR, Lu ZR, Hamilton BP (2003). "11-Hydroxylation in the Biosynthesis of Endogenous Ouabain: Multiple Implications". Ann N Y Acad Sci. 986 (1): 685–93. Bibcode:2003NYASA.986..685H. doi:10.1111/j.1749-6632.2003.tb07283.x. PMID 12763919. S2CID 23738926.

Hamlyn, JM; Blaustein, MP (Sep 2016). "Endogenous Ouabain: Recent Advances and Controversies". Hypertension. 68 (3): 526–32. doi:10.1161/HYPERTENSIONAHA.116.06599. PMC 4982830. PMID 27456525.

Lewis (2014). "Endogenous Ouabain Is Not Ouabain". Hypertension. 64 (4): 680–683. doi:10.1161/hypertensionaha.114.03919. PMID 25001271.

Malawista I, Davidson EA.Isolation and identification of rhamnose from rabbit skin.Nature. 1961 Dec 2;192:871-2.

Staessen, JA; Thijs, L; Stolarz-Skrzypek, K; Bacchieri, A; Barton, J; Espositi, ED; de Leeuw, PW; Dłużniewski, M; Glorioso, N; Januszewicz, A; Manunta, P; Milyagin, V; Nikitin, Y; Souček, M; Lanzani, C; Citterio, L; Timio, M; Tykarski, A; Ferrari, P; Valentini, G; Kawecka-Jaszcz, K; Bianchi, G (2011). "Main results of the ouabain and adducin for Specific Intervention on Sodium in Hypertension Trial (OASIS-HT): a randomized placebo-controlled phase-2 dose-finding study of rostafuroxin". Trials. 12: 13. doi:10.1186/1745-6215-12-13. PMC 3031200. PMID 21235787.

Fürstenwerth H (2010). "Ouabain - The Insulin of the Heart". Int J Clin Pract. 64 (12): 1591–4. doi:10.1111/j.1742-1241.2010.02395.x. PMID 20946265. S2CID 6749622.

Cowan T, MD, (2016) Human Heart, Cosmic Heart: A Doctor's Quest to Understand, Treat and Prevent Cardiovascular Disease, Chap 9, ISBN 9781603586191

Welsh, J. (2011). "Giant rat kills predators with poisonous hair". LiveScience. Retrieved August 2, 2011.

Morelle, Rebecca (2011). "African crested rat uses poison trick to foil predators". BBC.co.uk. Retrieved November 2, 2013.

"Rat makes its own poison from toxic tree". University of Oxford. 2011. Archived from the original on November 6, 2013. Retrieved November 2, 2013.

Zhang, Hongxing et al. 'Total Synthesis Of Ouabagenin And Ouabain'. Angew. Chem. 120.7 (2008): 1292-1295. Web.

Deslongchamps, P. et al. 'Synthesis Of Ouabain'. Synfacts 2008.6 (2008): 0562-0562. Web.

Goldfrank's toxicologic emergencies. Hoffman, Robert S. (Robert Steven), 1959-, Howland, Mary Ann,, Lewin, Neal A.,, Nelson, Lewis, 1963-, Goldfrank, Lewis R., 1941-, Flomenbaum, Neal (Tenth ed.). New York. 2014-12-23. ISBN 978-0-07-180184-3. OCLC 861895453.

Neuwinger, Hans Dieter. (1996). African ethnobotany : poisons and drugs : chemistry, pharmacology, toxicology. Chapman & Hall. ISBN 3-8261-0077-8. OCLC 34675903.

Osseo-Asare, A. D. 'Bioprospecting And Resistance: Transforming Poisoned Arrows Into Strophantin Pills In Colonial Gold Coast, 1885-1922'. Social History of Medicine 21.2 (2008): 269-290. Web.

Explore Compound Types